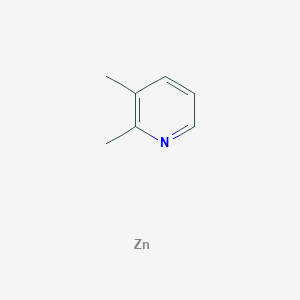
2,3-Dimethylpyridine;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylpyridine, also known as 2,3-lutidine, is a chemical compound with the molecular formula C7H9N. It is a derivative of pyridine, characterized by the presence of two methyl groups attached to the second and third positions of the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. Another method includes the reaction of acetone with ammonia and formaldehyde, followed by cyclization to form the pyridine ring .
Industrial Production Methods: Industrial production of 2,3-dimethylpyridine typically involves the catalytic dehydrogenation of 2,3-dimethylpiperidine. This process is carried out at elevated temperatures and in the presence of a suitable catalyst, such as platinum or palladium, to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of 2,3-dimethylpyridine can yield 2,3-dimethylpiperidine.
Substitution: Electrophilic substitution reactions can occur at the methyl groups, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: 2,3-Dimethylpyridine N-oxide.
Reduction: 2,3-Dimethylpiperidine.
Substitution: Halogenated derivatives such as 2,3-dimethyl-5-chloropyridine.
Scientific Research Applications
2,3-Dimethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,3-dimethylpyridine involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing their activity and leading to specific physiological effects .
Comparison with Similar Compounds
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
- 3,5-Dimethylpyridine
Comparison: While all these compounds share the basic pyridine structure with two methyl groups, their chemical properties and reactivity can vary significantly due to the different positions of the methyl groups. For example, 2,3-dimethylpyridine is more reactive in electrophilic substitution reactions compared to its isomers due to the electron-donating effects of the methyl groups at the 2 and 3 positions .
Properties
CAS No. |
88029-19-0 |
|---|---|
Molecular Formula |
C7H9NZn |
Molecular Weight |
172.5 g/mol |
IUPAC Name |
2,3-dimethylpyridine;zinc |
InChI |
InChI=1S/C7H9N.Zn/c1-6-4-3-5-8-7(6)2;/h3-5H,1-2H3; |
InChI Key |
SXKAINJIMOKDES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















